
(S)-Benzyl 2-((tert-butoxycarbonyl)amino)-3-(naphthalen-1-yl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-Benzyl 2-((tert-butoxycarbonyl)amino)-3-(naphthalen-1-yl)propanoate is a chiral compound with significant applications in organic synthesis and medicinal chemistry. This compound is characterized by its complex structure, which includes a benzyl group, a tert-butoxycarbonyl (Boc) protected amino group, and a naphthyl group. The stereochemistry of the compound is denoted by the (S) configuration, indicating its specific three-dimensional arrangement.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Benzyl 2-((tert-butoxycarbonyl)amino)-3-(naphthalen-1-yl)propanoate typically involves multiple steps, starting from commercially available starting materials. One common route involves the following steps:
Formation of the Naphthyl Group: The naphthyl group can be introduced through a Friedel-Crafts acylation reaction using naphthalene and an appropriate acyl chloride.
Introduction of the Amino Group: The amino group is introduced via a reductive amination reaction, where an aldehyde or ketone is reacted with an amine in the presence of a reducing agent.
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) to form the Boc-protected amine.
Formation of the Propanoate Backbone: The propanoate backbone is constructed through a series of reactions, including esterification and alkylation.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Catalysts and automated processes are often employed to enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
(S)-Benzyl 2-((tert-butoxycarbonyl)amino)-3-(naphthalen-1-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or naphthyl positions using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl or naphthyl derivatives.
Aplicaciones Científicas De Investigación
(S)-Benzyl 2-((tert-butoxycarbonyl)amino)-3-(naphthalen-1-yl)propanoate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (S)-Benzyl 2-((tert-butoxycarbonyl)amino)-3-(naphthalen-1-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of enzymes, inhibiting or modulating their activity. The Boc-protected amino group can be deprotected under acidic conditions, revealing the free amine, which can then participate in further biochemical reactions.
Comparación Con Compuestos Similares
Similar Compounds
®-Benzyl 2-((tert-butoxycarbonyl)amino)-3-(naphthalen-1-yl)propanoate: The enantiomer of the compound with the opposite stereochemistry.
Benzyl 2-amino-3-(naphthalen-1-yl)propanoate: A similar compound without the Boc protection.
Naphthylalanine derivatives: Compounds with similar naphthyl and amino acid structures.
Uniqueness
(S)-Benzyl 2-((tert-butoxycarbonyl)amino)-3-(naphthalen-1-yl)propanoate is unique due to its specific stereochemistry and the presence of the Boc-protected amino group, which provides stability and allows for selective deprotection in synthetic applications. This makes it a valuable intermediate in the synthesis of chiral molecules and pharmaceuticals.
Propiedades
Fórmula molecular |
C25H27NO4 |
|---|---|
Peso molecular |
405.5 g/mol |
Nombre IUPAC |
benzyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-naphthalen-1-ylpropanoate |
InChI |
InChI=1S/C25H27NO4/c1-25(2,3)30-24(28)26-22(23(27)29-17-18-10-5-4-6-11-18)16-20-14-9-13-19-12-7-8-15-21(19)20/h4-15,22H,16-17H2,1-3H3,(H,26,28)/t22-/m0/s1 |
Clave InChI |
KLALCPYPHLVAEB-QFIPXVFZSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC2=CC=CC=C21)C(=O)OCC3=CC=CC=C3 |
SMILES canónico |
CC(C)(C)OC(=O)NC(CC1=CC=CC2=CC=CC=C21)C(=O)OCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6,6-Dimethoxy-2-oxaspiro[3.3]heptane](/img/structure/B13912143.png)
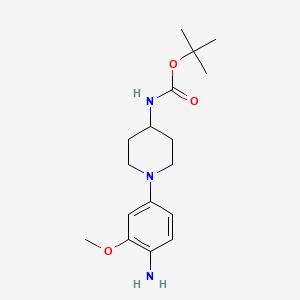
![Methyl 3-methyl-6-[(2-methylpropan-2-yl)oxycarbonylamino]-1-propan-2-ylindole-4-carboxylate](/img/structure/B13912148.png)
![Tert-butyl (S)-2-(chloromethyl)-1-(oxetan-2-ylmethyl)-1H-benzo[D]imidazole-6-carboxylate](/img/structure/B13912163.png)
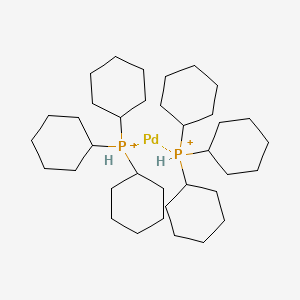
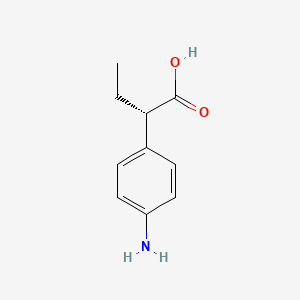
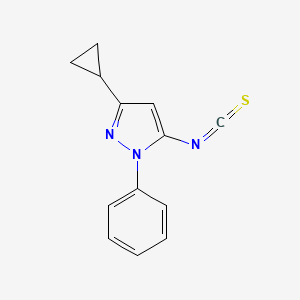
![(2S)-2-[[N'-[(4S)-4-(15N)azanyl-4-hydroxycarbonyl(1,2,3,4-13C4)butyl]carbamimidoyl](15N)amino]butanedioate;barium(2+);hydrate](/img/structure/B13912187.png)
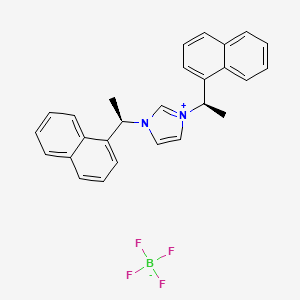
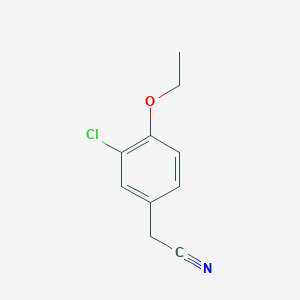

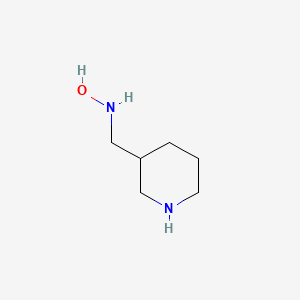
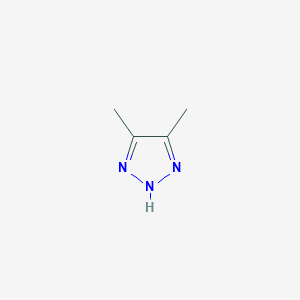
![(1S,5R)-6-[[tert-butyl(diphenyl)silyl]oxymethyl]bicyclo[3.1.0]hexan-3-one](/img/structure/B13912236.png)
